molecular formula C18H14BrNO4 B259104 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one

4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B259104
M. Wt: 388.2 g/mol
InChI Key: ZUENJUTUGKAPAE-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained much attention in the scientific research community. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has been synthesized and studied for its potential use in various applications, including medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell growth and survival. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one can reduce inflammation and oxidative stress in cells. It has also been found to have a protective effect against certain types of cancer, including breast cancer and lung cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its relatively simple synthesis method and its potential use in various applications. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of interest is its potential use in the development of new anticancer drugs. Further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects. Additionally, this compound may have potential applications in the field of materials science, such as in the development of new polymers or other materials.

Synthesis Methods

The synthesis of 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 2-amino-4-bromo-5-methoxybenzaldehyde and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

The compound 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.

properties

Product Name

4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C18H14BrNO4/c1-22-15-8-7-12(19)9-11(15)10-14-18(21)24-17(20-14)13-5-3-4-6-16(13)23-2/h3-10H,1-2H3/b14-10-

InChI Key

ZUENJUTUGKAPAE-UVTDQMKNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3OC

SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC

Origin of Product

United States

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